Coronary Vascular Effects: Tilisolol vs. Propranolol and Arotinolol
In chronically instrumented dogs, tilisolol (2 mg/kg i.v.) decreased coronary vascular resistance (CVR) without significantly affecting coronary artery diameter (CoD). In contrast, propranolol (1 mg/kg i.v.) and arotinolol (0.25 mg/kg i.v.) both decreased CoD and increased CVR [1][2]. The vasodilatory effect of tilisolol was suppressed by glibenclamide, confirming an ATP-sensitive K+ channel opening mechanism [3].
| Evidence Dimension | Coronary Vascular Resistance (CVR) and Coronary Artery Diameter (CoD) |
|---|---|
| Target Compound Data | Decreased CVR; no significant effect on CoD |
| Comparator Or Baseline | Propranolol: decreased CoD, increased CVR; Arotinolol: decreased CoD, increased CVR |
| Quantified Difference | Tilisolol uniquely decreased CVR without reducing CoD; propranolol and arotinolol increased CVR and decreased CoD. |
| Conditions | Chronically instrumented mongrel dogs; intravenous administration |
Why This Matters
This evidence directly demonstrates that tilisolol improves coronary blood flow without constricting large arteries, a safety and efficacy advantage over propranolol and arotinolol in coronary artery disease models.
- [1] Liu Q, et al. Tilisolol hydrochloride dilates coronary arteries through an ATP-sensitive K+-channel opening mechanism in dogs. Cardiovasc Drugs Ther. 1996;10(1):23-30. doi:10.1007/BF00051127. View Source
- [2] Liu Q, et al. Tilisolol hydrochloride dilates coronary arteries through an ATP-sensitive K+-channel opening mechanism in dogs. Cardiovasc Drugs Ther. 1996;10(1):23-30. doi:10.1007/BF00051127. View Source
- [3] Liu Q, et al. Tilisolol hydrochloride dilates coronary arteries through an ATP-sensitive K+-channel opening mechanism in dogs. Cardiovasc Drugs Ther. 1996;10(1):23-30. doi:10.1007/BF00051127. View Source
